molecular formula C10H14N2O2 B3822362 1-(3-Hydroxypropyl)-3-phenylurea CAS No. 4974-07-6

1-(3-Hydroxypropyl)-3-phenylurea

Cat. No.: B3822362
CAS No.: 4974-07-6
M. Wt: 194.23 g/mol
InChI Key: IOMMMXSXNVWZBB-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-3-phenylurea is an organic compound characterized by the presence of a hydroxypropyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-hydroxypropylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.

    Substitution: The phenylurea moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

1-(3-Hydroxypropyl)-3-phenylurea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the phenylurea moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-(3-Hydroxypropyl)-3-methylurea
  • 1-(3-Hydroxypropyl)-3-ethylurea
  • 1-(3-Hydroxypropyl)-3-benzylurea

Comparison: 1-(3-Hydroxypropyl)-3-phenylurea is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-hydroxypropyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMMXSXNVWZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198003
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4974-07-6
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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